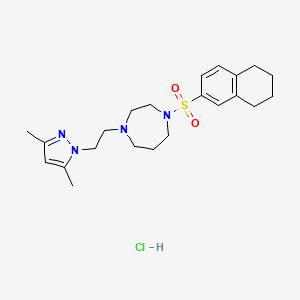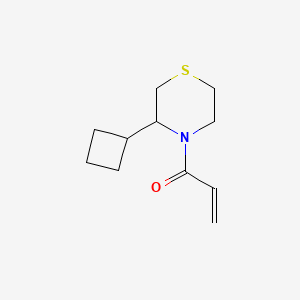![molecular formula C24H23N3O3S2 B2652702 3-(4-ethoxyphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 362501-94-8](/img/structure/B2652702.png)
3-(4-ethoxyphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-ethoxyphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H23N3O3S2 and its molecular weight is 465.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Properties
Research has indicated that certain derivatives of thienopyrimidine exhibit notable antifungal properties. For instance, N. N. Jafar et al. (2017) studied the antifungal effects of various pyrimidine derivatives, including thienopyrimidine compounds, against fungi like Aspergillus terreus and Aspergillus niger. The findings suggested that these compounds could be developed into useful antifungal agents (Jafar et al., 2017).
Antitumor Activity
Thienopyrimidine derivatives have been synthesized and evaluated for their antitumor activity. H. Hafez et al. (2017) reported that several newly synthesized thieno[3,2-d]pyrimidine derivatives showed potent anticancer activity against human cancer cell lines, including breast, cervical, and colonic carcinoma cell lines (Hafez et al., 2017).
Antioxidant Properties
In a study by M. A. Aziz et al. (2021), novel indole-based heterocycles, including thienopyrimidine derivatives, were designed and synthesized. These compounds displayed significant antioxidant activity, particularly against ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) (Aziz et al., 2021).
Antimicrobial Activity
Research has shown that derivatives of thieno[2,3-d]pyrimidinone have antimicrobial properties. H. Gaber et al. (2010) synthesized new thieno[2,3-d]pyrimidin-4-one derivatives, demonstrating varying levels of antibacterial and antifungal effects against a range of pathogenic bacteria and fungi (Gaber et al., 2010).
Corrosion Inhibition
Thienopyrimidinone derivatives have also been studied for their corrosion inhibition properties. M. Yadav et al. (2015) investigated the corrosion inhibition effect of spiropyrimidinethiones, including thienopyrimidinone derivatives, on mild steel. Their study suggested that these compounds can act as effective corrosion inhibitors (Yadav et al., 2015).
properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-2-30-18-9-7-17(8-10-18)27-23(29)22-19(12-14-31-22)25-24(27)32-15-21(28)26-13-11-16-5-3-4-6-20(16)26/h3-10H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRMIAHNRLEVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5-methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2652619.png)
![Ethyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2652621.png)
![N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide](/img/structure/B2652623.png)
![4-(Diethylamino)-2-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B2652624.png)
![N1-(2-ethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2652625.png)
![Ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2652626.png)
![N-[3-[4-(Cyclopropanecarbonyl)-2,2-dimethylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2652631.png)


![(NE)-N-[(2-methyltriazol-4-yl)methylidene]hydroxylamine](/img/structure/B2652635.png)



